molecular formula C11H11NO4 B1331174 4,7-Dimethoxy-1H-indole-2-carboxylic acid CAS No. 31271-83-7

4,7-Dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B1331174
CAS No.: 31271-83-7
M. Wt: 221.21 g/mol
InChI Key: FJWNGDWJFIQNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO4 It is an indole derivative, characterized by the presence of two methoxy groups at positions 4 and 7 of the indole ring and a carboxylic acid group at position 2

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 4,5-Dimethoxy-1H-indole-2-carboxylic acid
  • 5,6-Dimethoxy-1H-indole-2-carboxylic acid
  • 4,7-Dimethoxy-1H-indole-3-carboxylic acid

Comparison: 4,7-Dimethoxy-1H-indole-2-carboxylic acid is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4,7-dimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNGDWJFIQNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333509
Record name 4,7-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31271-83-7
Record name 4,7-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
4,7-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 3
4,7-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,7-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 5
4,7-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 6
4,7-Dimethoxy-1H-indole-2-carboxylic acid

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